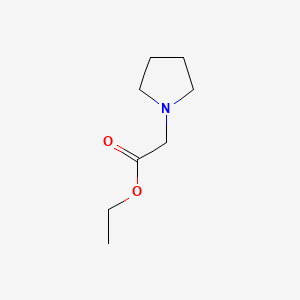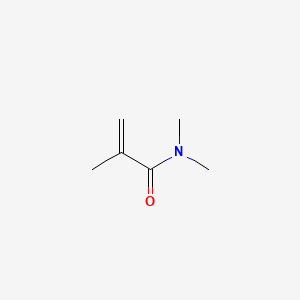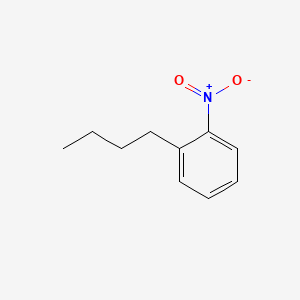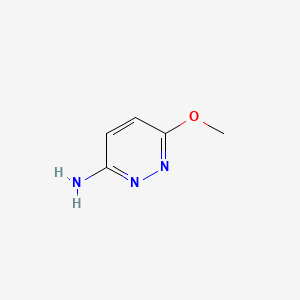
Ethyl 4-hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, involves starting from (S)-1-phenylethanamine and ethyl 2-oxoacetate, leading to ethyl [(S)-1-phenylethylimino]acetate, which undergoes cyclization with isoprene followed by asymmetric hydrogenation and deprotection. This method has been optimized to improve the overall yield from 17.0% to 47.6%, effectively reducing production costs (Z. Can, 2012).
Molecular Structure Analysis
Crystal and molecular structure studies, such as those conducted on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, employ single-crystal X-ray diffraction data to confirm the structures. These studies reveal details about the crystal packing stability influenced by weak intermolecular interactions (M. Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl 4-hydroxypiperidine-1-carboxylate and its derivatives are known to participate in various chemical reactions, including Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed C-N coupling, which are part of synthesis strategies for complex organic molecules (H. A. Ioannidou et al., 2011).
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Enzymatic Catalysis Ethyl 4-hydroxypiperidine-1-carboxylate and its derivatives have been utilized in polymer chemistry, particularly in the enzymatic catalysis of oxidative polymerization. For instance, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrine, demonstrating the compound's role in facilitating polymerization reactions in aqueous mediums at room temperature (Pang, Ritter, & Tabatabai, 2003).
Enzyme-catalyzed Kinetic Resolution In the field of chiral synthesis, the enzyme-catalyzed kinetic resolution of piperidine hydroxy esters, including ethyl 4-hydroxypiperidine-1-carboxylate derivatives, has shown high enantioselectivity. This process, facilitated by enzymes like Pseudomonas fluorescens lipase, highlights the compound's significance in producing enantiomerically pure substances, which are crucial in pharmaceutical synthesis (Solymár, Forró, & Fülöp, 2004).
Aminocarbonylation Reactions Ethyl 4-hydroxypiperidine-1-carboxylate derivatives have also been employed as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, a process used in the synthesis of complex organic compounds. This application showcases the compound's utility in facilitating bond formation between carbon and nitrogen, a key step in the synthesis of many bioactive molecules and pharmaceuticals (Takács et al., 2014).
Annulation Reactions Ethyl 4-hydroxypiperidine-1-carboxylate has been part of innovative [4 + 2] annulation reactions, serving as a precursor for the synthesis of highly functionalized tetrahydropyridines. This highlights its role in creating complex molecular architectures, which are valuable in the development of new materials and active pharmaceutical ingredients (Zhu, Lan, & Kwon, 2003).
Molecular Structure Studies The compound has also been the subject of molecular structure studies, such as the analysis of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, which aids in understanding the structural basis of its reactivity and interactions in various chemical environments (Kaur et al., 2012).
Safety And Hazards
Ethyl 4-hydroxypiperidine-1-carboxylate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear protective gloves, protective clothing, eye protection, and face protection5.
Zukünftige Richtungen
While Ethyl 4-hydroxypiperidine-1-carboxylate is primarily used as a pharmaceutical intermediate, the future directions of this compound in terms of its applications and potential uses are not clearly defined in the available literature.
Eigenschaften
IUPAC Name |
ethyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJNOSERNVHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215521 | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxypiperidine-1-carboxylate | |
CAS RN |
65214-82-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65214-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6D7H9MYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
